2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a compound of interest in the field of medicinal chemistry and agricultural science due to its potential biological activities. The molecular formula for this compound is C₁₁H₁₄N₄O, indicating it contains carbon, hydrogen, nitrogen, and oxygen. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties.
The compound is synthesized through various methods, primarily involving the reaction of morpholine with substituted triazole derivatives. Research into its synthesis and applications has been documented in scientific literature focusing on triazole chemistry and its derivatives.
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine can be classified as:
The synthesis of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine can be achieved through several methods. One notable approach involves:
The reaction conditions often include specific temperatures and times to optimize yield and purity. For example, continuous-flow synthesis methods have emerged as efficient alternatives to traditional batch processes, allowing for higher yields and reduced reaction times while minimizing waste .
Key structural data includes:
The compound can participate in various chemical reactions typical for triazoles and morpholines:
Reactions involving this compound are often studied using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and functional group presence.
The mechanism of action for 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is primarily linked to its interaction with biological targets:
Research indicates that derivatives of triazoles exhibit antifungal and antibacterial properties by disrupting cell membrane integrity or inhibiting nucleic acid synthesis .
Key physical properties include:
Relevant chemical properties include:
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine has several potential applications:
Multicomponent reactions (MCRs) enable efficient single-vessel construction of the triazole-morpholine scaffold, significantly reducing synthetic steps and purification demands. A prominent approach involves cyclizing hydrazine derivatives with carbonyl compounds under heated conditions to form the triazole ring, followed by direct nucleophilic attachment of morpholine. This method yields 4-[(3-(4-Chloro-phenoxymethyl)-5-(4-substituted-benzylsulfonyl)-1,2,4-triazol-4-yl)methyl]-morpholine derivatives with high regioselectivity [3]. Key to this strategy is the in situ generation of ester ethoxycarbonylhydrazone intermediates from 4-chloro-phenol and ethylbromoacetate, which subsequently undergo cyclocondensation with primary amines [3] [8]. Solvent selection critically influences reaction kinetics, with dimethylformamide (DMF) at 80°C providing optimal cyclization rates.
Table 1: Multicomponent Reaction Optimization Parameters
Intermediate | Amine Coupling Partner | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|---|
Ester ethoxycarbonylhydrazone | Aliphatic primary amines | 80 | 6–8 | 65–78 |
Ester ethoxycarbonylhydrazone | Aromatic primary amines | 110 | 10–12 | 52–68 |
Hydrazide derivatives | Morpholine | 60 | 4 | 70–85 |
These protocols demonstrate exceptional functional group tolerance, accommodating electron-withdrawing (nitro, chloro, bromo, fluoro) and electron-donating substituents without protective group strategies. The antimicrobial potency of resulting compounds validates the biological relevance of this synthetic approach, with chloro derivatives exhibiting superior activity profiles [3].
Sequential alkylation-cyclization protocols enable precise installation of the 3-ethyl-1-methyl substituents critical for bioactivity. The synthetic route initiates with N-alkylation of 1,2,4-triazole precursors using ethyl halides under basic conditions (typically K₂CO₃ in acetonitrile), selectively functionalizing the N1 position [7]. Subsequent C-alkylation introduces electrophilic centers at the C5 position, which undergo nucleophilic displacement by morpholine under mild conditions (40–60°C). This stepwise methodology achieved 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)morpholine in 82% yield after recrystallization, as confirmed by ¹H NMR and elemental analysis [7].
For complex hybrids like NK-1 receptor antagonists, advanced cyclization techniques incorporate stereochemical control. The synthesis of 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methyl morpholine employs chiral auxiliaries during the morpholine ring formation, achieving >98% ee [5]. Microwave-assisted cyclization (150°C, 20 min) enhances efficiency for S-substituted derivatives like 4-alkyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols, improving yields by 25% compared to conventional heating [4].
Table 2: Alkylation-Cyclization Performance Metrics
Target Substituent | Alkylating Agent | Base | Morpholine Equivalents | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1-Ethyl | Ethyl bromide | K₂CO₃ | 1.5 | 82 | 98 |
1-Methyl-3-propyl | Propyl iodide | Cs₂CO₃ | 2.0 | 76 | 95 |
3-(Chlorobenzyl) | 4-Cl-C₆H₄CH₂Br | DIEA | 3.0 | 68 | 97 |
Selective N-methylation poses significant challenges due to the presence of multiple nucleophilic sites in 1,2,4-triazoles. Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enable efficient N1-methylation using dimethyl carbonate (DMC) as a green methylating agent [7] [9]. This system operates at 80°C with 5 mol% catalyst loading, achieving 89% selectivity for the 1-methyl isomer over 4-methyl byproducts. The reaction proceeds via nucleophilic displacement where the triazole anion attacks DMC's carbonyl carbon, facilitated by the PTC's ion-pairing effect [7].
Alternative catalytic systems employ Pd/C (10 wt%) in methanol under 20 atm H₂/CO (1:1), enabling reductive methylation with formaldehyde. This method converts 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine to the corresponding 1-methyl derivative with 94% conversion in 6 hours, leveraging in situ formation of methyl formate as the active methylating species [9]. The catalyst's porous structure preferentially adsorbs the triazole nitrogen over morpholine, explaining the exceptional regioselectivity. Microwave irradiation (100 W, 120°C) reduces reaction times to 30 minutes while maintaining >90% yields, as validated by GC-MS analysis of 2-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)morpholine (CAS 1343423-11-9) [6].
Solid-phase synthesis excels in constructing morpholine-triazole libraries for high-throughput screening, utilizing Wang resin-bound morpholine precursors. The resin's hydroxyl group is esterified with N-Fmoc-protected bromoacetic acid, followed by Fmoc deprotection and nucleophilic displacement with triazole-thiols [8]. Cleavage with TFA/CH₂Cl₂ (1:99) affords products like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one in 85% purity, eliminating chromatographic purification [8]. However, scale-up beyond 100 mmol is hampered by swelling inconsistencies and limited loading capacity (0.7–1.0 mmol/g).
Solution-phase methods offer superior scalability for kilogram-scale production, albeit with purification challenges. Microwave-assisted synthesis in continuous-flow reactors enhances 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one formation, reducing reaction times from 12 hours to <30 minutes [6] [8]. Solvent optimization reveals N-methylpyrrolidone (NMP) as ideal for Mannich reactions involving morpholine, improving yields by 18% versus THF due to enhanced salt solubility. Precipitation-driven purification (water/ethanol 4:1) achieves >99% purity for 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole derivatives, making this approach economically viable for industrial applications.
Table 3: Synthesis Platform Comparison for Key Derivatives
Parameter | Solid-Phase Approach | Solution-Phase Approach | Hybrid Approach |
---|---|---|---|
Typical Scale | <100 mmol | 0.1–100 kg | 1–10 mol |
Reaction Time | 48–72 h (including resin handling) | 2–12 h | 24–36 h |
Purity Without Chromatography | 75–85% | 90–99% | 88–92% |
Best-Sustituted Derivative | Mannich bases (e.g., 15b) | Halogenated triazoles (e.g., 8e) | Schiff bases (e.g., 14) |
Throughput (Compounds/Week) | 96–384 | 12–24 | 48–96 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1